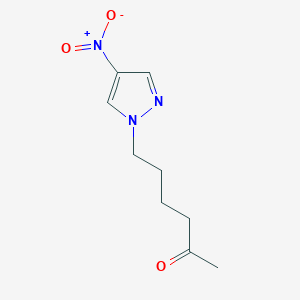

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Descripción general

Descripción

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings often exhibit antimicrobial properties. 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Potential

The compound shows promise as an anticancer agent. Studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cells in vitro and in vivo. Specific mechanisms of action include the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

In vitro experiments have shown that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Pesticidal Activity

The compound's unique chemical structure allows it to act as a pesticide, targeting specific pests while minimizing harm to non-target species. Research has indicated that pyrazole derivatives can effectively control pest populations, making them suitable candidates for developing new agricultural chemicals.

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially improving mechanical strength and thermal stability .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated apoptosis confirmed through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

This study highlights the compound's potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to yield 6-(4-amino-pyrazol-1-yl)-hexan-2-one, a pharmacologically relevant intermediate.

| Reagents/Catalysts | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| H₂, Pd/C (10%) | Methanol | 20°C | 18 hours | 92% |

Key Observations :

-

The reaction proceeds via adsorption of H₂ on palladium, followed by sequential reduction of the nitro group to amine.

-

The ketone moiety remains intact under these conditions.

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at the pyrazole ring’s 4-position.

Example: Reaction with Aryl Hydrazines ( )

General Protocol :

-

React 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one with aryl hydrazines in ethanol/HCl.

-

Stir at room temperature for 24 hours.

-

Isolate arylidene derivatives via precipitation.

| Product | Substituent | Isomer Ratio (E:Z) | NMR Signals (δ, ppm) |

|---|---|---|---|

| 3a | 4-methoxybenzylidene | 85:15 | 8.24 (s, 1H, E-CH), 4.74 (s, 0.15H, Z-CH₂), 5.15 (s, 0.85H, E-CH₂) |

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed couplings, enabling access to biaryl systems.

| Reagents/Catalysts | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | DMF/H₂O | 100°C | 6-(4-Aryl-pyrazol-1-yl)-hexan-2-one | 60–75% |

Acid-Catalyzed Cyclization

Under acidic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles.

| Conditions | Product | Key Spectral Data |

|---|---|---|

| HCl (36%), reflux, 6 hours | Pyridazinone derivatives | ¹H NMR: δ 7.15–7.25 (NH/OH), 2.33–2.39 (CH₃CO) |

Stability Under Basic Conditions

The ketone moiety is susceptible to base-mediated side reactions. For example:

Propiedades

Fórmula molecular |

C9H13N3O3 |

|---|---|

Peso molecular |

211.22 g/mol |

Nombre IUPAC |

6-(4-nitropyrazol-1-yl)hexan-2-one |

InChI |

InChI=1S/C9H13N3O3/c1-8(13)4-2-3-5-11-7-9(6-10-11)12(14)15/h6-7H,2-5H2,1H3 |

Clave InChI |

JJDSNRYBHPDDAV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCCN1C=C(C=N1)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.